
4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid
Übersicht
Beschreibung
“4-Ethoxy-3-fluorophenylboronic acid” is a chemical compound with the molecular formula C8H10BFO3 . It’s used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of “4-Ethoxy-3-fluorophenylboronic acid” can be represented by the SMILES notation: B (C1=CC (=C (C=C1)OCC)F) (O)O .Physical And Chemical Properties Analysis
The “4-Ethoxy-3-fluorophenylboronic acid” has a molecular weight of 183.97g/mol . It’s a white crystal-powder at 20°C with a melting point of 113°C .Wissenschaftliche Forschungsanwendungen
Crystallographic Studies
4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid and related compounds have been extensively studied for their crystal structures, providing insight into molecular interactions and stability. For instance, a novel derivative of 4-fluoroaniline, closely related to our compound of interest, has been synthesized, revealing distinct crystallographic features and hydrogen bonding patterns that contribute to crystal packing stability. This research illustrates the compound's potential in material science and crystallography, highlighting the importance of non-covalent interactions in determining molecular arrangement and stability (Ashfaq et al., 2021).
Optical and Fluorescent Probes
The development of fluorescent probes based on the structural framework of 4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid has been explored, with applications in detecting β-amyloid aggregates. This is particularly relevant in the context of Alzheimer’s disease, where such compounds offer a method for early diagnosis and the study of disease progression through specific binding affinities. A synthesized fluorescent probe demonstrated high binding affinities toward Aβ(1–40) aggregates, underlining the potential of derivatives of 4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid in biomedical imaging and molecular diagnostics (Fa et al., 2015).
Green Chemistry Applications
Research into the synthesis of 4H-isoxazol-5-ones demonstrates the utility of 4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid in green chemistry, emphasizing efficient, environmentally friendly synthesis methods. The compound's role in promoting reactions under aqueous conditions aligns with the principles of green chemistry, offering a pathway to synthesize valuable chemical products with reduced environmental impact (Kiyani & Ghorbani, 2015).
Antimicrobial and Antifungal Activities
The synthesis and biological evaluation of compounds structurally related to 4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid have revealed antimicrobial and antifungal properties. These studies suggest the potential of such compounds in developing new antimicrobial agents, with specific chemical modifications leading to enhanced biological activity. This research contributes to the ongoing search for novel antimicrobial compounds in the face of rising antibiotic resistance (Kumar et al., 2016).
Nonlinear Optical Properties
The exploration of nonlinear optical (NLO) properties in compounds related to 4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid has opened new avenues in materials science. Such compounds exhibit promising NLO behaviors, making them suitable for applications in optoelectronics and photonics. The synthesis and characterization of these compounds underscore their potential in developing new materials for technological applications, including optical data storage and laser technology (Vinoth et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-ethoxy-3-fluorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-2-17-11-5-3-8(7-9(11)13)10(14)4-6-12(15)16/h3,5,7H,2,4,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZRWFLDERXQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




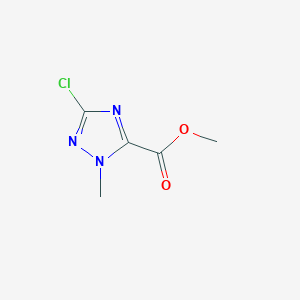
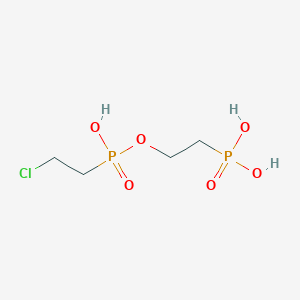



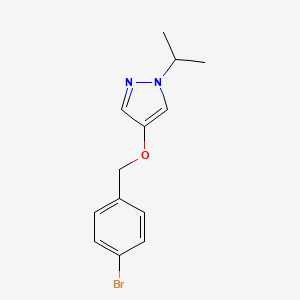
![tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate](/img/structure/B1459606.png)
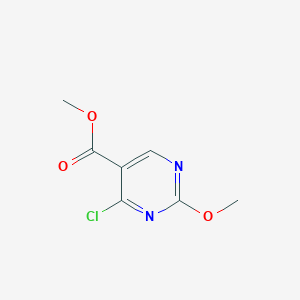
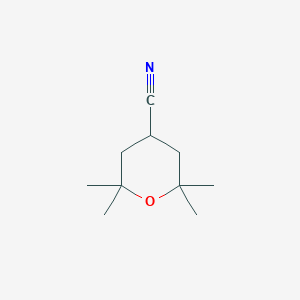
![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride](/img/structure/B1459612.png)
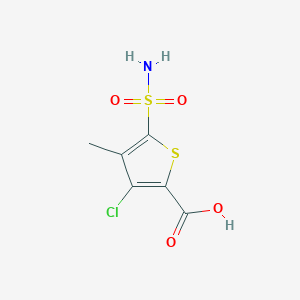
![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride](/img/structure/B1459616.png)
![3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1459617.png)